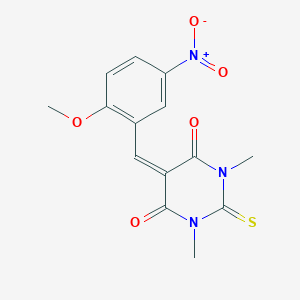
N-(4-phenoxyphenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-phenoxyphenyl)methanesulfonamide, also known as PF-04457845, is a small molecule drug that has been extensively researched for its therapeutic potential in various diseases. It is a selective antagonist of the orexin-1 receptor, which plays a critical role in regulating the sleep-wake cycle, appetite, and reward pathways in the brain.
作用機序
N-(4-phenoxyphenyl)methanesulfonamide selectively blocks the orexin-1 receptor, which is primarily expressed in the lateral hypothalamus and plays a critical role in regulating the sleep-wake cycle, appetite, and reward pathways in the brain. By blocking the orexin-1 receptor, N-(4-phenoxyphenyl)methanesulfonamide reduces the activity of the orexin system, which leads to decreased wakefulness, decreased food intake, and decreased drug-seeking behavior.
Biochemical and Physiological Effects:
N-(4-phenoxyphenyl)methanesulfonamide has been shown to have several biochemical and physiological effects in animal models. In addition to its effects on sleep, appetite, and drug-seeking behavior, N-(4-phenoxyphenyl)methanesulfonamide has been shown to decrease blood glucose levels and improve glucose tolerance in animal models of type 2 diabetes. N-(4-phenoxyphenyl)methanesulfonamide has also been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using N-(4-phenoxyphenyl)methanesulfonamide in lab experiments is its high selectivity for the orexin-1 receptor, which reduces the potential for off-target effects. In addition, N-(4-phenoxyphenyl)methanesulfonamide has good oral bioavailability and a long half-life, which makes it suitable for chronic dosing studies. However, one of the limitations of using N-(4-phenoxyphenyl)methanesulfonamide in lab experiments is its relatively low potency, which may require higher doses to achieve therapeutic effects.
将来の方向性
There are several future directions for research on N-(4-phenoxyphenyl)methanesulfonamide. One direction is to further investigate its potential therapeutic applications in various diseases, including insomnia, obesity, addiction, and anxiety disorders. Another direction is to explore the potential of combining N-(4-phenoxyphenyl)methanesulfonamide with other drugs or therapies to enhance its therapeutic effects. Additionally, further research is needed to better understand the mechanism of action of N-(4-phenoxyphenyl)methanesulfonamide and its effects on various physiological systems. Finally, research is needed to develop more potent and selective orexin-1 receptor antagonists for clinical use.
合成法
The synthesis of N-(4-phenoxyphenyl)methanesulfonamide involves a multistep process that starts with the reaction of 4-phenoxyphenylboronic acid with 4-chlorobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the corresponding sulfonamide intermediate. This intermediate is then treated with sodium hydride and methyl iodide to obtain the final product, N-(4-phenoxyphenyl)methanesulfonamide.
科学的研究の応用
N-(4-phenoxyphenyl)methanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including insomnia, obesity, addiction, and anxiety disorders. In preclinical studies, N-(4-phenoxyphenyl)methanesulfonamide has been shown to improve sleep latency, increase total sleep time, and reduce wakefulness in animal models of insomnia. In addition, N-(4-phenoxyphenyl)methanesulfonamide has been shown to decrease food intake and body weight in animal models of obesity. N-(4-phenoxyphenyl)methanesulfonamide has also been studied for its potential in reducing drug-seeking behavior and anxiety-like behavior in animal models of addiction and anxiety disorders, respectively.
特性
IUPAC Name |
N-(4-phenoxyphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-18(15,16)14-11-7-9-13(10-8-11)17-12-5-3-2-4-6-12/h2-10,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCXTFFDWNHRFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenoxyphenyl)methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5799415.png)
![2-[(3,4-dimethylphenoxy)methyl]-1,3-benzothiazole](/img/structure/B5799418.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5799431.png)
![N'-{[(2-chlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5799442.png)
![N'-(tert-butyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5799444.png)

![N-[3-(aminocarbonothioyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]benzamide](/img/structure/B5799450.png)
![1-methyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B5799453.png)

![N-[4-({[2-(methylthio)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5799466.png)
